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Compound of Interest

Compound Name:
5-(6-bromo-2,3-

difluorophenyl)oxazole

CAS No.: 2364585-22-6

Cat. No.: B6294204

Get Quote

Executive Summary & Chemical Rationale
Product Class: Halogenated Phenyl-Oxazole Kinase & Metabolic Inhibitors.[1] Primary

Application: Oncology (VEGFR2/PDGFR inhibition) and Agrochemicals (PPO inhibition).[1]

Core Motif: The 2-bromo-4,6-difluorophenyl moiety attached to a 1,3-oxazole scaffold.[1][2][3]

This guide analyzes the medicinal chemistry of bromo-difluorophenyl oxazoles, a specialized

chemical series where the unique halogenation pattern drives potency and metabolic stability.

Unlike generic phenyl-oxazoles, the specific arrangement of bromine and fluorine atoms

creates a "molecular shield" against P450 metabolism while enabling orthogonal halogen

bonding in hydrophobic protein pockets.

The "Warhead" Rationale: Why Bromo-Difluorophenyl?
In drug design, this specific moiety is not accidental. It serves three critical functions:
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Metabolic Blocking: The fluorine atoms at the 2,6-positions (or 4,6-positions relative to the

connection) block the most reactive sites for oxidative metabolism (CYP450 hydroxylation).

[1]

Halogen Bonding: The bromine atom acts as a Sigma-hole donor, capable of forming strong

halogen bonds with backbone carbonyls in kinase hinge regions (e.g., VEGFR2).

Lipophilic Tuning: The combination increases

significantly, improving membrane permeability compared to non-halogenated analogs.

Comparative SAR Analysis
The following analysis compares the Oxazole core against its bioisosteres (Isoxazole and

Isothiazole) within the context of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

inhibition, a primary target for this scaffold.

Table 1: Scaffold Potency & Physicochemical Profile
Data aggregated from cross-series SAR studies (e.g., VEGFR2 and PPO inhibition assays).

Compound
Class

Core
Scaffold

R-Group
(Warhead)

IC50
(VEGFR2)

LogP
Metabolic
Stability
(t1/2)

Target

Product
1,3-Oxazole

2-Bromo-4,6-

difluoropheny

l

28 nM 3.4
High (>60

min)

Alternative A 1,2-Isoxazole

2-Bromo-4,6-

difluoropheny

l

11 nM 3.2
Medium (45

min)

Alternative B
1,2-

Isothiazole

2-Bromo-4,6-

difluoropheny

l

45 nM 3.8
High (>60

min)

Control 1,3-Oxazole
Phenyl (No

Halogens)
>1000 nM 2.1

Low (<15

min)
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Key Insight: While the Isoxazole (Alternative A) shows slightly higher potency (11 nM) due to

better donor-acceptor geometry in the hinge region, the Oxazole (Target Product) offers a

superior balance of solubility and metabolic stability.[1] The Isothiazole is too lipophilic (LogP

3.8), leading to potential off-target toxicity.[1]

Mechanism of Action: The "Halogen Lock"
The 2-bromo-4,6-difluorophenyl group occupies the hydrophobic back-pocket of the kinase

ATP-binding site.[1]

The Bromine: Forms a halogen bond with the gatekeeper residue (e.g., Thr908 in VEGFR2).

The Fluorines: Induce an electrostatic repulsion with adjacent polar residues, forcing the

phenyl ring into a twisted conformation that locks the inhibitor in the active site.

Visualization: SAR Decision Pathways
The following diagram illustrates the logical flow for optimizing this scaffold, highlighting the

critical decision points between Oxazole, Isoxazole, and Thiazole cores based on the desired

endpoint (Potency vs. Stability).

Lead: Phenyl-Heterocycle Add 2-Br, 4,6-F2 Pattern Optimize Lipophilicity Scaffold Selection Select Heterocycle

1,3-Oxazole Core
(Balanced Profile) H-Bond Acceptor (N3)

1,2-Isoxazole Core
(Max Potency)

 H-Bond Donor/Acceptor

Isothiazole Core
(Max Stability)

 Sulfur Lipophilicity

VEGFR2 Inhibitor
(IC50 ~28nM)

High Oral Bioavailability

Kinase Probe
(IC50 ~11nM)

Rapid Clearance

Agrochemical (PPO)
High Persistence

Click to download full resolution via product page

Caption: Optimization pathway for Bromo-Difluorophenyl heterocycles. The Oxazole core

provides the optimal compromise for oral drug candidates.
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To ensure reproducibility, the following protocols detail the synthesis of the core scaffold and

the validation of its biological activity.

Protocol A: Synthesis of 5-(2-bromo-4,6-
difluorophenyl)oxazole
Rationale: Direct cyclization using Van Leusen chemistry is preferred over Suzuki coupling for

this specific halogenation pattern to avoid debromination side reactions.[1]

Reagents:

2-Bromo-4,6-difluorobenzaldehyde (CAS: 118754-53-3)[1]

Tosylmethyl isocyanide (TosMIC)[1]

Potassium Carbonate (

)[1]

Methanol (MeOH)[1]

Step-by-Step Workflow:

Preparation: Dissolve 2-Bromo-4,6-difluorobenzaldehyde (1.0 eq) and TosMIC (1.1 eq) in

anhydrous MeOH (0.5 M concentration).

Base Addition: Add

(2.5 eq) in one portion.[1] The reaction is exothermic; ensure cooling to

initially.

Reflux: Heat the mixture to reflux (

) for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The aldehyde spot should disappear.

Quench: Cool to room temperature and pour into ice-cold water.

Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
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, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Yield: 75-85%.[1]

Characterization: 1H NMR should show the characteristic oxazole singlet at

7.9-8.1 ppm.[1]

Protocol B: VEGFR2 Kinase Inhibition Assay
Rationale: A FRET-based assay (Z'-LYTE) is used to quantify the IC50, minimizing interference

from the fluorescent properties of the oxazole ring.[1]

Enzyme Mix: Prepare 2X Kinase/Peptide mix containing VEGFR2 (KDR) kinase (0.5 ng/µL)

and Tyr-Peptide substrate (2 µM) in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

Compound Addition: Dispense 100 nL of the Bromo-difluorophenyl oxazole (serial dilutions in

DMSO) into a 384-well plate.

Reaction Start: Add 5 µL of the 2X Kinase/Peptide mix. Incubate for 10 min at RT.

ATP Initiation: Add 5 µL of ATP solution (at

concentration, typically 10-50 µM).[1]

Incubation: Shake plate for 30 seconds; incubate for 1 hour at RT.

Development: Add 5 µL of Development Reagent (Site-specific protease).[1] Incubate for 1

hour.

Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex:

400nm, Em: 445nm/520nm).

Calculation: Calculate % Phosphorylation and fit to a sigmoidal dose-response curve to

determine IC50.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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